2-(2-ホルミル-4-ニトロフェノキシ)ヘキサン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

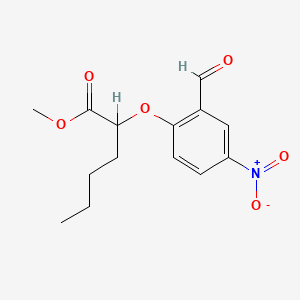

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a chemical compound with the molecular formula C14H17NO6 and a molecular weight of 295.29 g/mol . It is known for its use in synthetic organic chemistry, particularly in the preparation of various heterocyclic compounds. The compound features a hexanoate ester group, a formyl group, and a nitrophenoxy moiety, making it a versatile intermediate in chemical synthesis.

科学的研究の応用

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is utilized in several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving ester hydrolysis and nitration.

Medicine: It is investigated for its potential use in the synthesis of bioactive molecules with therapeutic properties.

Industry: The compound is employed in the production of specialty chemicals and materials with specific functional properties.

作用機序

Target of Action

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is a synthetic compound It is used in the synthetic preparation of 7-amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones , suggesting that it may interact with biological targets involved in the synthesis or function of these compounds.

Biochemical Pathways

Given its use in the synthesis of 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones , it may be involved in pathways related to the synthesis or degradation of these compounds

Result of Action

As it is used in the synthesis of 7-Amino-4,5-dihydrobenzo[f][1,4]oxazepin-3-ones , it may have effects related to the function of these compounds

準備方法

Synthetic Routes and Reaction Conditions

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate can be synthesized through a multi-step process starting from methyl 2-(2-formylphenoxy)hexanoate . The synthesis involves the nitration of the phenoxy group to introduce the nitro functionality. The reaction conditions typically include the use of nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the phenoxy group.

Industrial Production Methods

In an industrial setting, the production of methyl 2-(2-formyl-4-nitrophenoxy)hexanoate involves large-scale nitration processes. The raw materials, including methyl 2-(2-formylphenoxy)hexanoate, are subjected to nitration in reactors equipped with temperature control and efficient mixing systems. The product is then purified through techniques such as recrystallization or chromatography to obtain the desired purity.

化学反応の分析

Types of Reactions

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Oxidation: Potassium permanganate in alkaline medium, chromium trioxide in acetic acid.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: Methyl 2-(2-formyl-4-aminophenoxy)hexanoate.

Oxidation: Methyl 2-(2-carboxy-4-nitrophenoxy)hexanoate.

Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

類似化合物との比較

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate can be compared with similar compounds such as:

Methyl 2-(2-formylphenoxy)hexanoate: Lacks the nitro group, making it less reactive in certain nitration and reduction reactions.

Methyl 2-(2-formyl-4-aminophenoxy)hexanoate:

Methyl 2-(2-carboxy-4-nitrophenoxy)hexanoate: Features a carboxylic acid group, making it more acidic and suitable for different types of chemical reactions.

The uniqueness of methyl 2-(2-formyl-4-nitrophenoxy)hexanoate lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a versatile intermediate for various synthetic applications.

生物活性

Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate (CAS No. 55466-04-1) is an organic compound notable for its unique structural features, including a nitrophenoxy group and a hexanoate chain. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of methyl 2-(2-formyl-4-nitrophenoxy)hexanoate is C₁₄H₁₇NO₆, with a molecular weight of 295.29 g/mol. The compound's structure is characterized by:

- Formyl group : Enhances reactivity in various chemical reactions.

- Nitrophenoxy group : Contributes to its biological activity and potential interactions with biomolecules.

Research indicates that methyl 2-(2-formyl-4-nitrophenoxy)hexanoate may exhibit biological activity through several mechanisms:

- Enzyme-Catalyzed Reactions : The compound participates in enzyme-catalyzed reactions, particularly those involving ester hydrolysis and nitration. These reactions are crucial for understanding its biochemical pathways and therapeutic potential.

- Synthesis of Bioactive Molecules : It serves as an intermediate in the synthesis of various bioactive compounds, suggesting applications in drug discovery and development.

Antibacterial Activity

Recent studies have explored the antibacterial properties of derivatives synthesized from methyl 2-(2-formyl-4-nitrophenoxy)hexanoate. A series of Schiff bases derived from this compound demonstrated significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Compound | E. faecalis (mg/mL) | S. aureus (mg/mL) | M. luteus (mg/mL) |

|---|---|---|---|

| 4a·HCl | 0.50 - 1.00 | 0.05 - 1.00 | 0.01 - 0.25 |

| 4b·HCl | 0.05 - 1.00 | 0.05 - 1.00 | 0.01 - 0.25 |

| 4c·HCl | 0.05 - 0.50 | 0.01 - 0.25 | Moderate |

| Ciprofloxacin | Control | Control | Control |

These results indicate that certain derivatives possess potent antibacterial properties, making them candidates for further medicinal research .

Interaction Studies

Investigations into the interaction of methyl 2-(2-formyl-4-nitrophenoxy)hexanoate with various enzymes have revealed insights into its biochemical roles:

- Ester Hydrolysis : The compound's interactions with enzymes that catalyze ester hydrolysis could provide valuable information regarding its biological roles and potential therapeutic applications.

- Nitration Reactions : Its ability to undergo nitration suggests possible pathways for developing new therapeutic agents targeting specific biological processes.

Case Studies

Several case studies have highlighted the synthesis and characterization of derivatives based on methyl 2-(2-formyl-4-nitrophenoxy)hexanoate:

-

Synthesis of Schiff Bases : A study demonstrated the efficient synthesis of Schiff bases from this compound, revealing optimal conditions for reaction yields when using methanol as a solvent and acetic acid as a catalyst .

- Results : High yields were achieved under specific conditions, showcasing the versatility of methyl 2-(2-formyl-4-nitrophenoxy)hexanoate in synthetic chemistry.

- Antibacterial Screening : Another study evaluated the antibacterial activity of synthesized amino esters derived from this compound against various bacterial strains, emphasizing structure-activity relationships that influence efficacy .

特性

IUPAC Name |

methyl 2-(2-formyl-4-nitrophenoxy)hexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-3-4-5-13(14(17)20-2)21-12-7-6-11(15(18)19)8-10(12)9-16/h6-9,13H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACIKBKLWSJKUBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the molecular formula and weight of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate?

A1: While the abstract doesn't explicitly state the molecular weight, it does provide the molecular formula for Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate as C14H17NO6 [].

Q2: How are the different functional groups of Methyl 2-(2-formyl-4-nitrophenoxy)hexanoate oriented in space?

A2: The abstract describes the molecule's spatial arrangement as follows: the ester group of the methyl hexanoate side chain is almost perpendicular to the benzene ring, with a dihedral angle of 80.0° []. In contrast, the nitro group lies nearly coplanar with the benzene ring, exhibiting a dihedral angle of 10.3° [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。